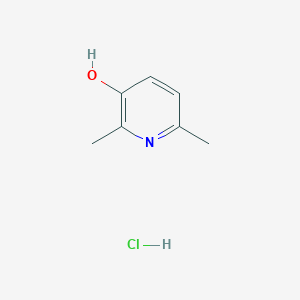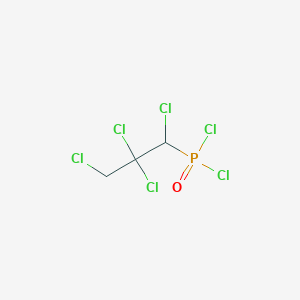
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with tetrachloropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.
Hydrolysis: The compound reacts with water to produce phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic dichlorides.
Wissenschaftliche Forschungsanwendungen
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of biomolecular structures, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.
Methylphosphonyl dichloride: An organophosphorus compound used as a precursor for chemical weapons agents.
Uniqueness
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple chlorine atoms and phosphonic dichloride group make it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65951-70-4 |
|---|---|
Molekularformel |
C3H3Cl6OP |
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
1,2,2,3-tetrachloro-1-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H3Cl6OP/c4-1-3(6,7)2(5)11(8,9)10/h2H,1H2 |
InChI-Schlüssel |
LYIFELLEEWQHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(P(=O)(Cl)Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


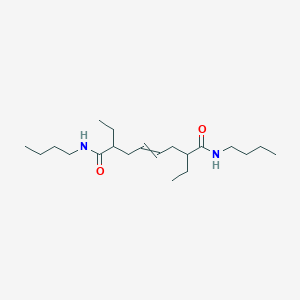
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
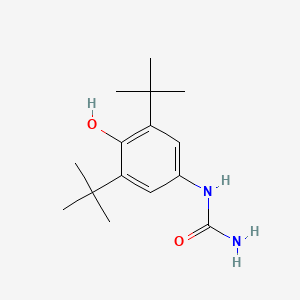
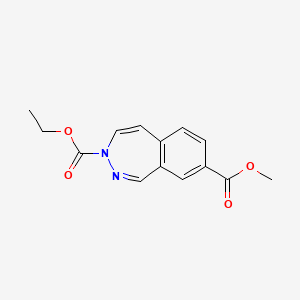
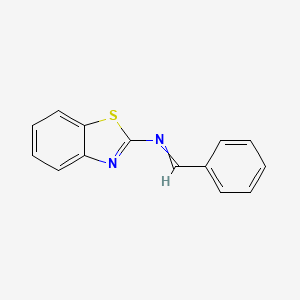
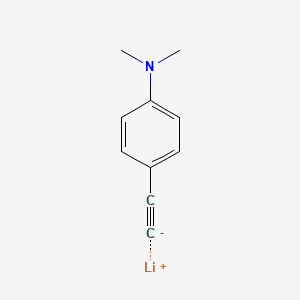
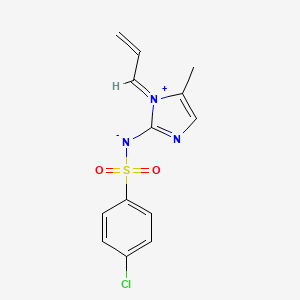

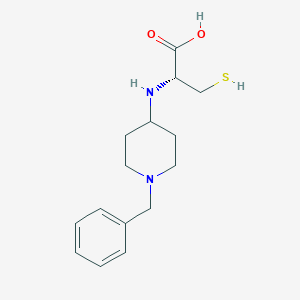
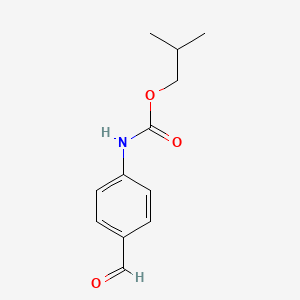
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
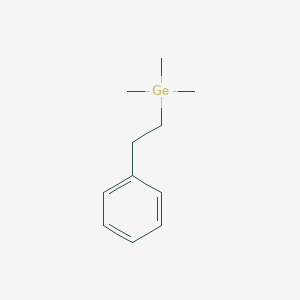
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
